3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
Structural Classification of 1,2,4-Triazolo[1,5-a]Pyrimidine Scaffolds
The TP scaffold is characterized by its planar, aromatic structure, which facilitates electronic delocalization and stability. Key structural features include:
- Core Heterocycle : The triazole ring (positions 1–3) fused to the pyrimidine ring (positions 5–8) creates a rigid framework conducive to binding hydrophobic pockets in proteins.
- Substituent Positions : Modifications at positions 2, 5, and 7 of the TP scaffold are most common (Figure 1). For example:
- Bioisosteric Replacements : The TP ring can mimic carboxylic acids or acetylated lysine residues, enabling interactions with charged or polar residues in proteins.
Table 1: Structural Modifications and Associated Bioactivities in TP Derivatives
| Substituent Position | Common Modifications | Bioactivity Implications |
|---|---|---|
| 2 | Alkyl chains, aryl groups | Enhanced lipophilicity, target selectivity |
| 5 | Halogens, methyl groups | Improved metabolic stability |
| 7 | Aromatic rings (e.g., phenyl) | π-π stacking with hydrophobic residues |
Role of Acetamidophenyl and Propanoic Acid Substituents in Bioactivity
The compound 3-[7-(4-acetamidophenyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid incorporates two critical substituents:
4-Acetamidophenyl at Position 7 :
- Hydrogen Bonding : The acetamido group (–NHCOCH₃) serves as a hydrogen bond donor and acceptor, potentially interacting with catalytic residues in target proteins.
- Aromatic Interactions : The phenyl ring facilitates π-π stacking with tyrosine or phenylalanine residues, as seen in TP-based kinase inhibitors.
- Electron-Withdrawing Effects : The acetamido group’s electron-withdrawing nature may polarize the TP scaffold, enhancing binding to positively charged regions in enzymes.
Propanoic Acid at Position 2 :
- Acidic Functionality : The carboxylic acid group (–COOH) can ionize at physiological pH, forming salt bridges with basic residues (e.g., lysine, arginine).
- Solubility Enhancement : The hydrophilic propanoic acid moiety improves aqueous solubility, addressing a common limitation of hydrophobic TP derivatives.
- Bioisosteric Mimicry : This group may mimic endogenous carboxylic acid-containing metabolites, enabling competition for active sites in metabolic enzymes.
Figure 2: Proposed Binding Mode of 3-[7-(4-Acetamidophenyl)-TP]Propanoic Acid
- The acetamidophenyl group engages in hydrophobic and hydrogen-bonding interactions within a target protein’s pocket.
- The propanoic acid moiety forms ionic interactions with basic residues, anchoring the compound to the active site.
Properties
IUPAC Name |
3-[7-(4-acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(22)18-12-4-2-11(3-5-12)13-8-9-17-16-19-14(20-21(13)16)6-7-15(23)24/h2-5,8-9H,6-7H2,1H3,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBPAYMRDPDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave irradiation and solvent-free conditions to minimize environmental impact and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 109 Ų |
These properties suggest that the compound may exhibit favorable solubility and permeability characteristics, which are essential for drug-like behavior.
Pharmacological Applications
-
Anti-inflammatory Activity :
- Research indicates that derivatives of triazolo-pyrimidines possess significant anti-inflammatory properties. Studies have shown that compounds similar to 3-[7-(4-acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antioxidant Activity :
- Antitumor Activity :
Case Study 1: Anti-inflammatory Effects
In a study published by researchers investigating novel anti-inflammatory agents, a derivative of the compound was tested in vitro and in vivo models. The results indicated a significant reduction in inflammatory markers compared to control groups, showcasing its potential therapeutic application .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of triazolo-pyrimidine derivatives found that the compound effectively reduced oxidative stress markers in cellular models. This suggests its potential use in formulations aimed at combating oxidative damage .
Mechanism of Action
The mechanism of action of 3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, leading to therapeutic effects. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions disrupt specific signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key triazolo[1,5-a]pyrimidine derivatives and their properties relative to the target compound:
Functional and Pharmacological Differences
- Bioactivity: Compounds like 3-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (C₁₄H₁₀F₄N₄O₂, MW 342.25) exhibit trifluoromethyl groups linked to enhanced target affinity, particularly in enzyme inhibition (e.g., KLK7 inhibition in ) . The target compound’s acetamidophenyl group may favor interactions with adenosine receptors or kinases .
- Antimicrobial Potential: Analogues such as 2-(5-(4-Chlorophenyl)-6-(ethoxycarbonyl)-2-(2-hydroxyphenyl)-7-methyl-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid (C₂₄H₂₅ClN₄O₅) demonstrated antimicrobial activity against plant pathogens, suggesting the scaffold’s versatility .
- Solubility and LogP : The target compound’s carboxylic acid group improves aqueous solubility compared to alcohol derivatives (e.g., 3-[7-(2-chlorophenyl)-5-(2-thienyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol , logP = 1.02) but may limit blood-brain barrier penetration .
Research and Commercial Relevance
- Therapeutic Applications: Derivatives like 3-[5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1018166-13-6) are explored as kinase inhibitors, highlighting the scaffold’s adaptability .
- Commercial Availability : The 5,7-dimethyl variant is mass-produced, with pricing tiers reflecting scale (e.g., $45/10 mg to $698/10 g) .
Biological Activity
3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS Number: 1245807-23-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for various biological activities. Its molecular formula is and it includes functional groups that enhance its solubility and biological interactions.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A study demonstrated that the compound effectively reduced cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens.
- Research Findings : In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Notably, it was effective against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this one have been evaluated for their anti-inflammatory potential.
- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Anticancer activity through DNA intercalation |
| Acetamido Group | Enhances solubility and bioavailability |
| Propanoic Acid | Increases interaction with cellular receptors |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
Q & A
Q. Basic Structural Analysis
- NMR : ¹H/¹³C NMR confirms the acetamidophenyl moiety (δ 2.1 ppm for acetyl CH₃) and propanoic acid chain (δ 12.1 ppm for -COOH).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of acetamide) and ~1700 cm⁻¹ (carboxylic acid) validate functional groups.
- HRMS : Precise molecular weight confirmation (C₁₆H₁₃F₃N₄O₃; expected m/z 366.30) .
How can X-ray crystallography resolve ambiguities in substituent positioning for triazolopyrimidine derivatives?
Advanced Structural Resolution
Crystallographic studies (e.g., on 3-methyl-4-(2-phenyl-triazolo[1,5-a]pyrimidin-7-yl)furazan) reveal:
- Packing Interactions : Hydrogen bonding between the acetamido group and adjacent pyrimidine rings stabilizes the structure.
- Torsion Angles : Dihedral angles >30° between the phenyl and pyrimidine rings indicate steric hindrance, guiding conformational analysis .
What computational approaches are used to model the electronic properties of this compound?
Q. Basic Computational Modeling
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Solvent Effects : COSMO-RS models simulate solvation effects on acidity (pKa) of the propanoic acid group .
How can molecular docking studies predict enzyme inhibition mechanisms?
Advanced Docking Applications
For target identification (e.g., kinase or fatty acid synthase inhibition):
- Protein Preparation : Retrieve target structures from PDB (e.g., 4KRO for kinases).
- Ligand Flexibility : Use AutoDock Vina with flexible triazolopyrimidine torsions to explore binding poses.
- Binding Affinity Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
What biological targets are hypothesized for this compound based on structural analogs?
Basic Target Identification
Analogous triazolopyrimidines (e.g., pyrazolo[1,5-a]pyrimidines) exhibit activity against:
- Kinases : Inhibition via ATP-binding site competition.
- Microbial Enzymes : Disruption of folate biosynthesis in bacteria .
How can structure-activity relationship (SAR) studies improve potency against specific targets?
Q. Advanced SAR Strategies
- Substituent Variation : Replace the 4-acetamidophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets.
- Propanoic Acid Modifications : Esterify the -COOH group to improve membrane permeability, then hydrolyze in vivo .
What analytical methods ensure ≥95% purity for in vitro assays?
Q. Basic Purity Assessment
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Melting Point : Compare observed mp with literature values (e.g., 210–215°C for triazolopyrimidines) .
How can researchers troubleshoot inconsistent purity results across batches?
Q. Advanced Analytical Troubleshooting
- Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., uncyclized intermediates).
- Column Optimization : Switch to HILIC columns for polar impurities or chiral columns for enantiomeric residues .
How should contradictory bioactivity data between computational predictions and experimental assays be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
